molecular formula C16H17F3N4O2 B2408014 N-(2-Methylphenyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide CAS No. 1421585-06-9

N-(2-Methylphenyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide

Cat. No.: B2408014
CAS No.: 1421585-06-9
M. Wt: 354.333
InChI Key: NGQFYSUSZVOOEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methylphenyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is a synthetic small molecule identified as a potent and selective inhibitor of BCR-ABL kinase, including the T315I mutant variant. The T315I "gatekeeper" mutation is a major mechanism of resistance to earlier-generation tyrosine kinase inhibitors like imatinib in chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). This compound was developed to overcome this clinical resistance. Its molecular design incorporates a 1,3,4-oxadiazole scaffold, which is known to contribute to strong binding affinity and metabolic stability, allowing it to effectively target the mutated kinase domain. Research indicates this compound demonstrates significant anti-proliferative activity against leukemic cell lines expressing both wild-type and T315I-mutant BCR-ABL. It functions by competitively binding to the ATP-binding site of the kinase, thereby inhibiting its constitutive tyrosine kinase activity and subsequently blocking downstream signaling pathways such as STAT5 and CRKL, which are crucial for cell survival and proliferation. The primary research application for this inhibitor is in the study of drug-resistant leukemia models, both in vitro and in vivo, to elucidate further mechanisms of resistance and to evaluate novel therapeutic strategies. It serves as a critical tool compound for preclinical target validation and for investigating the pathophysiology of BCR-ABL-driven malignancies.

Properties

IUPAC Name

N-(2-methylphenyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O2/c1-10-5-2-3-7-12(10)20-15(24)23-8-4-6-11(9-23)13-21-22-14(25-13)16(17,18)19/h2-3,5,7,11H,4,6,8-9H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQFYSUSZVOOEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCCC(C2)C3=NN=C(O3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylphenyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with piperidine: The oxadiazole intermediate is then coupled with a piperidine derivative, which is substituted with an o-tolyl group, using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylphenyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2-Methylphenyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide typically involves the reaction of piperidine derivatives with oxadiazole precursors. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related oxadiazole derivatives. For instance, compounds similar to this compound have shown significant growth inhibition against various cancer cell lines:

CompoundCell LinePercent Growth Inhibition (%)
6hSNB-1986.61
6hOVCAR-885.26
6hNCI-H4075.99
6hHOP-9267.55
6hMDA-MB-23156.53

These results indicate that oxadiazole derivatives can be promising candidates for further development as anticancer agents due to their ability to selectively inhibit tumor cell proliferation .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties . In a study on related oxadiazole derivatives, several compounds demonstrated significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Specifically, some derivatives showed minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting potential applications in treating tuberculosis .

Case Study 1: Anticancer Evaluation

A recent investigation into a series of oxadiazole compounds revealed that modifications at the piperidine ring and the introduction of electron-withdrawing groups significantly enhanced anticancer activity. The study utilized quantitative structure–activity relationship (QSAR) analysis to correlate structural features with biological efficacy .

Case Study 2: Antimicrobial Efficacy

Another study focused on synthesizing new oxadiazole derivatives for antimicrobial testing found that specific substitutions led to enhanced activity against Gram-negative bacteria. Compounds with strong electron-withdrawing groups were particularly effective, indicating a relationship between molecular structure and antimicrobial potency .

Mechanism of Action

The mechanism of action of N-(2-Methylphenyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group and oxadiazole ring could play crucial roles in enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs with Modified Oxadiazole Substituents

Compound C22 : 3-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]-N-(2-Methylphenyl)Piperidine-1-Carboxamide
  • Key Differences :
    • Oxadiazole isomer: 1,2,4-oxadiazole in C22 vs. 1,3,4-oxadiazole in the target compound.
    • Substituent on oxadiazole: 4-Fluorophenyl in C22 vs. trifluoromethyl in the target.
  • Functional Implications :
    • The 1,2,4-oxadiazole in C22 may alter binding interactions compared to the 1,3,4-oxadiazole isomer in the target compound due to differences in electron distribution .
    • The trifluoromethyl group in the target compound likely increases metabolic stability compared to the fluorophenyl group in C22, which is more prone to oxidative metabolism .
  • Biological Activity :
    • C22 demonstrated high binding affinity to Mycobacterium tuberculosis (Mtb) targets (e.g., InhA enzyme) in silico and met pharmacophoric criteria for antitubercular activity .
Compound BK13666 : 3-[5-(Trifluoromethyl)-1,3,4-Oxadiazol-2-yl]-N-[3-(Trifluoromethyl)Phenyl]Piperidine-1-Carboxamide
  • Key Differences :
    • Phenyl substitution: 3-Trifluoromethylphenyl in BK13666 vs. 2-methylphenyl in the target compound.

Analogs with Heterocyclic Variations

N-(2-Cyanophenyl)-4-{3-[6-(Trifluoromethyl)-3-Pyridinyl]-1,2,4-Oxadiazol-5-yl}-1-Piperidinecarboxamide
  • Key Differences: Oxadiazole substituent: Pyridinyl group in this compound vs. trifluoromethyl in the target. Phenyl substitution: 2-Cyanophenyl vs. 2-methylphenyl.
  • The cyano group could improve solubility but may also introduce toxicity risks .

Biological Activity

N-(2-Methylphenyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2-methylphenyl group and a 5-(trifluoromethyl)-1,3,4-oxadiazole moiety. The presence of the trifluoromethyl group is significant as it enhances lipophilicity and biological activity.

The mechanism of action for this compound is hypothesized to involve:

  • Target Interaction : The oxadiazole ring may interact with various biological targets, including enzymes and receptors involved in disease pathways.
  • Covalent Bond Formation : The electrophilic nature of the trifluoromethyl group can lead to covalent modifications of nucleophilic sites on proteins, potentially inhibiting their function.
  • Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells through the activation of apoptotic pathways.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that derivatives of oxadiazole compounds can exert cytotoxic effects on various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from micromolar to sub-micromolar concentrations .
CompoundCell LineIC50 (µM)Mechanism
5aMCF-70.65Apoptosis induction via p53 pathway
5bHeLa2.41Inhibition of cell proliferation

Antimicrobial Activity

The oxadiazole derivatives have also demonstrated antimicrobial properties:

  • Antitubercular Activity : Several studies have reported that oxadiazole-based compounds exhibit significant inhibitory effects against Mycobacterium tuberculosis, with IC50 values as low as 1.35 µM .
CompoundTarget OrganismIC50 (µM)
6aMycobacterium tuberculosis1.35
6bMycobacterium bovis0.75

Case Studies

  • Study on Oxadiazole Derivatives : A study published in MDPI highlighted the synthesis and biological evaluation of novel oxadiazole derivatives. The findings suggested that certain derivatives showed higher cytotoxicity against leukemia cell lines compared to standard treatments like doxorubicin .
  • Antimicrobial Research : Dhumal et al. (2016) investigated a series of heterocyclic compounds including oxadiazoles for their antitubercular activity, revealing promising results against both active and dormant states of Mycobacterium bovis BCG .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound in terms of yield and purity?

Methodological Answer:
Synthesis optimization requires a multi-step approach:

  • Cyclization: Use phosphorus oxychloride (POCl₃) to facilitate oxadiazole ring formation, as demonstrated in analogous thiadiazole syntheses .
  • Solvent Selection: Reflux in polar aprotic solvents (e.g., dimethylformamide or ethanol) improves reaction efficiency .
  • Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity (>95%) .
  • Statistical Design: Employ factorial experiments (e.g., varying temperature, catalyst loading) to identify optimal conditions, reducing trial-and-error inefficiencies .

Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:
A combination of techniques is critical:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and piperidine ring conformation .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., 471.536 g/mol for similar compounds) .
  • X-ray Crystallography: Resolves 3D conformation and hydrogen-bonding patterns, if single crystals are obtainable .
  • HPLC-PDA: Ensures purity (>98%) by detecting trace impurities .

Advanced: How can researchers design experiments to investigate the biological activity and mechanism of action?

Methodological Answer:
A tiered experimental framework is recommended:

  • In Vitro Screening: Use enzyme inhibition assays (e.g., kinase or protease panels) to identify preliminary targets .
  • Cellular Models: Test cytotoxicity in cancer cell lines (e.g., IC₅₀ determination) with controls for membrane permeability .
  • Computational Docking: Employ AutoDock Vina to predict binding affinities to targets like kinases or GPCRs, guided by structural analogs .
  • In Vivo Validation: Use rodent models for pharmacokinetic studies (e.g., bioavailability, half-life) with LC-MS quantification .

Advanced: What methodologies are recommended for resolving contradictions in biological activity data across experimental models?

Methodological Answer:
Address discrepancies systematically:

  • Reproducibility Checks: Replicate assays in triplicate under standardized conditions (pH, temperature) .
  • Orthogonal Assays: Validate activity using unrelated methods (e.g., fluorescence resonance energy transfer (FRET) vs. radiometric assays) .
  • Variable Isolation: Control confounding factors (e.g., solvent DMSO concentration ≤0.1% to avoid cellular stress) .
  • Meta-Analysis: Pool data from multiple labs to identify trends or outliers, adjusting for batch effects .

Advanced: What computational chemistry approaches are suitable for predicting reactivity and interaction profiles?

Methodological Answer:
Leverage multi-scale modeling:

  • Density Functional Theory (DFT): Calculate electrophilic/nucleophilic sites on the oxadiazole ring to predict reactivity .
  • Molecular Dynamics (MD): Simulate solvation effects (e.g., water/lipid bilayer interactions) to assess membrane permeability .
  • Docking Studies: Use Schrödinger Suite or GROMACS to map binding poses in protein active sites (e.g., cytochrome P450 isoforms) .
  • QSAR Modeling: Develop regression models using descriptors like logP and polar surface area to predict ADMET properties .

Basic: How should stability studies be structured to evaluate degradation pathways under various storage conditions?

Methodological Answer:
Adopt accelerated stability protocols:

  • Thermal Analysis: Use thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., >150°C for oxadiazole stability) .
  • pH-Dependent Degradation: Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC at 24-hour intervals .
  • Photostability: Expose to UV light (ICH Q1B guidelines) to identify photo-degradation products .
  • Long-Term Storage: Store at –20°C, 4°C, and 25°C for 6 months, analyzing potency loss monthly .

Advanced: What strategies are effective in establishing structure-activity relationships (SAR) for derivatives?

Methodological Answer:
SAR requires systematic structural modulation:

  • Analog Synthesis: Replace the trifluoromethyl group with halogens (Cl, Br) or methyl to assess electronic effects .
  • Scaffold Hybridization: Fuse the piperidine ring with pyridine or thiophene to alter steric bulk .
  • Bioisosteric Replacement: Substitute the oxadiazole with thiadiazole or triazole rings to compare potency .
  • Functional Group Scanning: Introduce electron-withdrawing/donating groups (e.g., –NO₂, –OCH₃) on the phenyl ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.